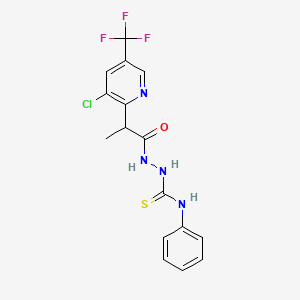

![molecular formula C14H23NO5 B2724946 2-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-6-oxa-2-azaspiro[3.5]nonan-7-yl]acetic acid CAS No. 2418643-27-1](/img/structure/B2724946.png)

2-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-6-oxa-2-azaspiro[3.5]nonan-7-yl]acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

A new synthesis of a similar compound, 2-oxa-7-azaspiro[3.5]nonane, has been described . Spirocyclic oxetanes, including 2-oxa-6-azaspiro[3.3]heptane, were converted into o-cycloalkylaminoacetanilides for oxidative cyclizations using Oxone® in formic acid . The expanded spirocyclic oxetane successfully gave the [1,2-a] ring-fused benzimidazole .Molecular Structure Analysis

The X-ray crystal structure of the resultant new tetracyclic system, 1ʹ,2ʹ-dihydro-4ʹH-spiro[oxetane-3,3ʹ-pyrido[1,2-a]benzimidazole], and the azetidine ring-opened adduct, N-(2-acetamido-4-bromophenyl)-N-{[3-(chloromethyl)oxetan-3-yl]methyl}acetamide, are disclosed .Chemical Reactions Analysis

The synthesis of the oxalate salt of 2-oxa-6-azaspiro[3.3]heptane starting from the condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide has been described . The expanded analogue is commercially available but expensive, and a new synthetic pathway is now reported .科学的研究の応用

Synthesis of Spirocyclic Compounds

Research has shown innovative methods for synthesizing spirocyclic compounds, including those related to "2-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-6-oxa-2-azaspiro[3.5]nonan-7-yl]acetic acid". A notable study involves the synthesis of a spirocyclic oxetane-fused benzimidazole, highlighting the compound's role in creating complex molecular architectures with potential pharmacological applications (Gurry, McArdle, & Aldabbagh, 2015).

Transformations of Spirocyclic Derivatives

Another research area focuses on the transformation of spirocyclic derivatives, demonstrating the compound's utility in generating bi- or tricyclic lactams or lactones. This process is essential for developing new synthetic pathways and could be applied in creating bioactive molecules (Molchanov, Tran, Stepakov, & Kostikov, 2016).

Electrophilic Amination and Cyclization

The compound also plays a critical role in electrophilic amination and cyclization reactions, showcasing its versatility in constructing nitrogen-containing spirocyclic frameworks. These reactions are crucial for synthesizing novel organic compounds with potential applications in drug discovery (Andreae, Schmitz, Wulf, & Schulz, 1992).

Development of Antimicrobial Agents

Research into the synthesis of spiroheterocyclic pyrylium salts related to the compound has shown potential antimicrobial applications. These studies highlight the compound's role in developing new antimicrobial agents, addressing the growing need for novel antibiotics (Al-Ahmadi & El-zohry, 1995).

Novel Synthesis Methods

Innovative methods for synthesizing biologically active compounds using the compound as a precursor have been developed. These methods include intermolecular reactions to produce novel classes of compounds with potential therapeutic applications (Amirani Poor, Darehkordi, Anary‐Abbasinejad, & Mohammadi, 2018).

特性

IUPAC Name |

2-[2-[(2-methylpropan-2-yl)oxycarbonyl]-6-oxa-2-azaspiro[3.5]nonan-7-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO5/c1-13(2,3)20-12(18)15-7-14(8-15)5-4-10(19-9-14)6-11(16)17/h10H,4-9H2,1-3H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MARLLIMKWYSPIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2(C1)CCC(OC2)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 5-[(chlorosulfonyl)methyl]-7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2724865.png)

![2-((6-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2724868.png)

![2-(tert-butyl)-7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2724876.png)

![(E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(furan-2-ylmethyl)prop-2-enamide](/img/structure/B2724877.png)

![3-(3-chlorophenyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B2724880.png)

![2-[3-(Aminocarbonyl)-4-nitro-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2724881.png)

![2-[[4-(4-chlorophenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2724882.png)

![2-fluoro-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2724883.png)

![4-(3-fluorophenyl)-6-(3-phenylpropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2724884.png)

![(E)-2-cyano-N-cyclopentyl-3-(2-(2-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylamide](/img/structure/B2724885.png)

![5-methoxy-4-oxo-1-[2-(1H-1,2,3-triazol-1-yl)ethyl]-1,4-dihydropyridine-2-carboxylic acid](/img/structure/B2724886.png)